2-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-2-oxo-N-(2,4,6-trimethylphenyl)acetamide
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Overview
Description
1-{N’-[(E)-(2-FLUOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2,4,6-TRIMETHYLPHENYL)FORMAMIDE is a compound known for its unique chemical structure and properties. It belongs to the class of Schiff base hydrazones, which are known for their ability to form stable complexes with transition metal ions . This compound is used in various scientific research applications due to its potential biological and pharmacological activities .
Preparation Methods
The synthesis of 1-{N’-[(E)-(2-FLUOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2,4,6-TRIMETHYLPHENYL)FORMAMIDE typically involves the reaction of substituted hydrazines or hydrazides with aldehydes or ketones. The reaction is usually carried out in solvents such as ethanol, methanol, tetrahydrofuran, butanol, glacial acetic acid, or a mixture of ethanol and glacial acetic acid . The reaction conditions, including temperature and reaction time, can vary depending on the specific reagents used.
Chemical Reactions Analysis
1-{N’-[(E)-(2-FLUOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2,4,6-TRIMETHYLPHENYL)FORMAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl and trimethylphenyl groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-{N’-[(E)-(2-FLUOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2,4,6-TRIMETHYLPHENYL)FORMAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-{N’-[(E)-(2-FLUOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2,4,6-TRIMETHYLPHENYL)FORMAMIDE involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with metal ions, which can influence various biochemical processes . Its ability to inhibit enzymes is attributed to its interaction with the active sites of these enzymes, thereby affecting their activity .
Comparison with Similar Compounds
1-{N’-[(E)-(2-FLUOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2,4,6-TRIMETHYLPHENYL)FORMAMIDE can be compared with other Schiff base hydrazones, such as:
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
These compounds share similar structural features but differ in their substituents, which can influence their chemical and biological properties.
Properties
Molecular Formula |
C18H18FN3O2 |
---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
N'-[(E)-(2-fluorophenyl)methylideneamino]-N-(2,4,6-trimethylphenyl)oxamide |
InChI |
InChI=1S/C18H18FN3O2/c1-11-8-12(2)16(13(3)9-11)21-17(23)18(24)22-20-10-14-6-4-5-7-15(14)19/h4-10H,1-3H3,(H,21,23)(H,22,24)/b20-10+ |
InChI Key |
ZKOJHIWKPRNMPT-KEBDBYFISA-N |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C(=O)N/N=C/C2=CC=CC=C2F)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C(=O)NN=CC2=CC=CC=C2F)C |
Origin of Product |
United States |
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